REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([Cl:12])=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.[NH:13]1[CH:17]=[N:16][CH:15]=[N:14]1.CN(C)C=O.[OH-].[NH4+]>O>[N:13]1([C:2]2[C:11]3[C:6](=[CH:7][C:8]([Cl:12])=[CH:9][CH:10]=3)[N:5]=[CH:4][CH:3]=2)[CH:17]=[N:16][CH:15]=[N:14]1 |f:3.4|
|
Name
|
|
Quantity
|
1.98 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=NC2=CC(=CC=C12)Cl
|
Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
N1N=CN=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
is stirred at 100° C. for 6 hours, whereupon the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated product is filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CN=C1)C1=CC=NC2=CC(=CC=C12)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.61 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |